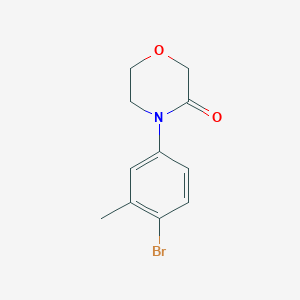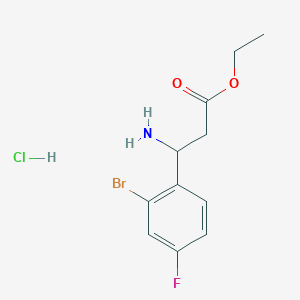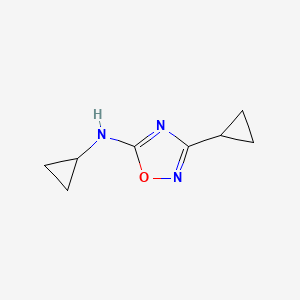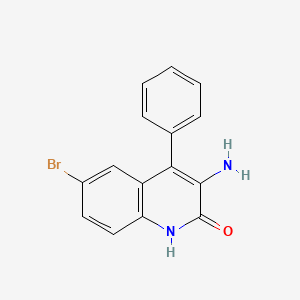![molecular formula C10H18N2OS B13079112 (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13079112.png)
(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2OS and a molecular weight of 214.33 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves several steps. One common synthetic route includes the reaction of 3-ethoxypropylamine with 4-methyl-1,3-thiazole-5-carbaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to complete the reaction .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations.
Chemical Reactions Analysis
(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and modulating immune responses .
Comparison with Similar Compounds
(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form and may exhibit different solubility and stability properties.
This compound sulfate: The sulfate salt form may have distinct pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and potential biological activities.
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-ethoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H18N2OS/c1-3-13-6-4-5-11-7-10-9(2)12-8-14-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
XFCJKYDZHWQSST-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(N=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


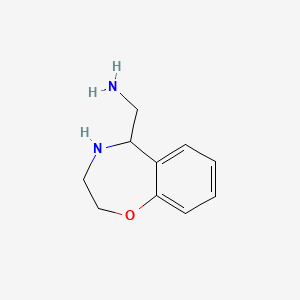
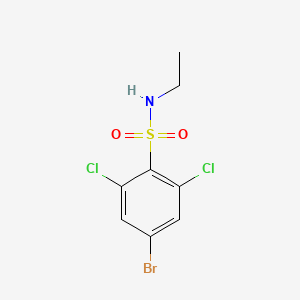



![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)

